3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide

Medicinal Chemistry Scaffold Differentiation SAR

3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide (C₁₄H₁₂BrClN₂O₂, MW 355.61) is a halogenated benzohydrazide derivative featuring a 2‑chlorobenzyl ether at the 4‑position and a bromine at the 3‑position of the benzohydrazide core. The compound is supplied at ≥95 % purity by multiple vendors and is referenced in patent and early‑stage medicinal chemistry literature as a lead‑like scaffold for deubiquitylating enzyme (DUB) inhibition.

Molecular Formula C14H12BrClN2O2
Molecular Weight 355.61 g/mol
Cat. No. B15229397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide
Molecular FormulaC14H12BrClN2O2
Molecular Weight355.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)NN)Br)Cl
InChIInChI=1S/C14H12BrClN2O2/c15-11-7-9(14(19)18-17)5-6-13(11)20-8-10-3-1-2-4-12(10)16/h1-7H,8,17H2,(H,18,19)
InChIKeyISQAOKHCMPTXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide (CAS 1706431-65-3): Structural Identity and Procurement Baseline


3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide (C₁₄H₁₂BrClN₂O₂, MW 355.61) is a halogenated benzohydrazide derivative featuring a 2‑chlorobenzyl ether at the 4‑position and a bromine at the 3‑position of the benzohydrazide core . The compound is supplied at ≥95 % purity by multiple vendors and is referenced in patent and early‑stage medicinal chemistry literature as a lead‑like scaffold for deubiquitylating enzyme (DUB) inhibition . Its structural hallmark – the simultaneous presence of a hydrogen‑bond‑donating hydrazide, a lipophilic 2‑chlorobenzyl ether, and a heavy bromine atom – creates a pharmacophore and reactivity profile that cannot be reproduced by simple mono‑halogenated or non‑ether benzohydrazide analogs.

Why In‑Class Benzohydrazides Cannot Replace 3‑Bromo‑4‑((2‑chlorobenzyl)oxy)benzohydrazide in Focused Screening


Benzohydrazides are a structurally diverse family whose biological activity is exquisitely sensitive to ring‑substitution pattern, linker geometry, and halogen identity [1]. Simple 3‑bromobenzohydrazide lacks the 4‑(2‑chlorobenzyl)oxy motif that is reported to be critical for engagement with deubiquitylating enzyme active sites . Conversely, Schiff‑base analogs such as (E)‑3‑bromo‑N′‑(2‑chlorobenzylidene)benzohydrazide incorporate a rigid C=N bond that alters both conformational flexibility and hydrogen‑bonding capacity relative to the hydrazide‑free amine [2]. The target compound’s combination of an sp³‑hybridized hydrazide –NHNH₂ terminus and a conformationally mobile chlorobenzyl ether creates a unique vector set for target engagement and synthetic elaboration that is absent in the most readily available generic alternatives, making simple one‑for‑one replacement scientifically unjustified without head‑to‑head data.

Quantitative Differentiation Evidence for 3‑Bromo‑4‑((2‑chlorobenzyl)oxy)benzohydrazide vs. Closest Analogs


Structural Uniqueness: Simultaneous 3‑Br, 4‑O‑(2‑Cl‑benzyl) and Free Hydrazide – Absent in All Common Comparators

The target compound is the only commercially catalogued benzohydrazide that simultaneously carries a 3‑bromo substituent, a 4‑(2‑chlorobenzyl)oxy group, and an unsubstituted hydrazide –NHNH₂ terminus. The closest purchasable analogs each lack one of these three features: 4‑(benzyloxy)‑3‑bromobenzohydrazide (CAS 304480‑75‑9) replaces the 2‑chlorobenzyl with an unsubstituted benzyl group ; (E)‑3‑bromo‑N′‑(2‑chlorobenzylidene)benzohydrazide (CAS not assigned) incorporates a C=N bond that eliminates the terminal –NH₂ [1]; and 3‑bromobenzohydrazide (CAS 39115‑96‑3) lacks the 4‑ether moiety entirely [2]. This three‑feature co‑occurrence is documented as essential for the compound’s reported activity against deubiquitylating enzymes in patent filings .

Medicinal Chemistry Scaffold Differentiation SAR

Physicochemical Differentiation: Computed LogP and Solubility Compared with 3‑Bromobenzohydrazide

The 2‑chlorobenzyl ether significantly elevates lipophilicity relative to the parent 3‑bromobenzohydrazide. In silico predictions (ALOGPS 2.1) yield a logP of ≈ 2.9 for the target compound [1] versus ≈ 0.9 for 3‑bromobenzohydrazide [2], representing an approximately 100‑fold increase in octanol‑water partition coefficient. The corresponding predicted aqueous solubility (logS ≈ −3.6, ~250 µM) is roughly two orders of magnitude lower than the parent (logS ≈ −1.5, ~30 mM) [1][2].

Physicochemical Properties Lipophilicity Solubility

Class‑Level Biological Activity Inference: Benzohydrazide Chemotype Active Against Class I HDACs and DUBs

While no target‑specific IC₅₀ has been published for 3‑bromo‑4‑((2‑chlorobenzyl)oxy)benzohydrazide, the benzoylhydrazide chemotype has been validated as a privileged scaffold for class I HDAC inhibition (e.g., UF010, IC₅₀ = 0.06–1.5 µM across HDAC1‑3,8) [1] and has appeared in patent disclosures as a DUB inhibitor core . The 3‑bromo substitution pattern has been associated with enhanced antimicrobial and anticancer activity in related benzohydrazide series, with IC₅₀ values reaching low‑micromolar ranges (0.29–0.46 µM against MCF‑7 and A549 cell lines for optimized derivatives) [2]. These class‑level data provide context for the target compound’s intended use as a screening hit, not as a potency‑optimized lead.

HDAC Inhibition Deubiquitylating Enzymes Class‑Level SAR

Synthetic Tractability: Hydrazide –NH₂ as a Reactive Handle for Late‑Stage Diversification

The free hydrazide –NH₂ group enables room‑temperature Schiff‑base condensation with aldehydes, a reaction that is facile for the target compound but impossible for the pre‑formed Schiff‑base comparator (E)‑3‑bromo‑N′‑(2‑chlorobenzylidene)benzohydrazide [1]. Lipase‑catalyzed hydrazine insertion methodology has been demonstrated on related benzohydrazides with yields of 70–92 % under mild conditions (rt, DMF, 20 mg lipase) [2], establishing a biocatalytic route that is compatible with the halogenated core. This reactivity profile makes the target compound a versatile building block for parallel library synthesis, whereas the Schiff‑base analog is a synthetic endpoint.

Synthetic Chemistry Late‑Stage Functionalization Schiff Base Formation

Validated Application Scenarios for 3‑Bromo‑4‑((2‑chlorobenzyl)oxy)benzohydrazide


Deubiquitylating Enzyme (DUB) Inhibitor Screening Library Enrichment

The compound is explicitly cited in patent literature as a lead‑like scaffold for DUB inhibition . Its 3‑Br/4‑(2‑Cl‑benzyloxy)/hydrazide triad distinguishes it from generic benzohydrazides in a screening deck, enabling exploration of structure‑activity relationships around the halogen‑ether motif. Procurement at ≥95 % purity (AKSci, Cato Chem) permits direct dissolution in DMSO for high‑throughput screening without further purification .

Parallel Library Synthesis via Hydrazide‑Reactive Chemistry

The free hydrazide –NH₂ serves as a reactive anchor for rapid generation of Schiff‑base, urea, and amide derivatives under mild conditions [1]. This compound is thus positioned as a central building block for synthesizing focused libraries targeting epigenetic erasers (HDACs, LSD1) or cholinesterases, where the benzohydrazide chemotype has validated activity [2].

Physicochemical Probe for Membrane Permeability Studies

With a predicted logP of ≈ 2.9 and aqueous solubility of ≈ 250 µM [3], this compound occupies a favorable Lipinski‑compliant space for cell‑based assays while presenting solubility challenges that require standardized DMSO stock protocols. It can serve as a reference probe for evaluating the impact of dual‑halogen benzyl ethers on cellular permeability in comparator studies against the more polar 3‑bromobenzohydrazide.

Crystallographic and Computational Docking Reference

The heavy bromine atom provides anomalous scattering for X‑ray crystallography and a distinctive electron‑density marker for cryo‑EM studies [4]. The compound’s conformational flexibility (four rotatable bonds) makes it a useful test case for evaluating docking pose prediction accuracy when co‑crystallized with DUB or HDAC targets.

Quote Request

Request a Quote for 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.